Fenthion Sulfoxide-d6 Fenthion Sulfoxide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0209782
InChI:
SMILES:
Molecular Formula: C₁₀H₉D₆O₄PS₂
Molecular Weight: 300.36

Fenthion Sulfoxide-d6

CAS No.:

Cat. No.: VC0209782

Molecular Formula: C₁₀H₉D₆O₄PS₂

Molecular Weight: 300.36

* For research use only. Not for human or veterinary use.

Fenthion Sulfoxide-d6 -

Specification

Molecular Formula C₁₀H₉D₆O₄PS₂
Molecular Weight 300.36

Introduction

Chemical Identity and Structure

Fenthion Sulfoxide-d6 (also known as Mesulfenfos-d6) is characterized by its unique deuterium labeling pattern, which enhances its stability and utility in scientific research, particularly in analytical chemistry and pharmacokinetics.

Basic Information

ParameterValue
CAS Number2733270-79-4
IUPAC Name(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ⁵-phosphane
Molecular FormulaC₁₀²H₆H₉O₄PS₂
Molecular Weight300.36 g/mol
Physical StateClear colorless oil

The compound features deuterium labeling on both methoxy groups (O,O-dimethyl-D6), which results in the six deuterium atoms replacing hydrogen atoms in these positions .

Chemical Structure and Identifiers

The chemical structure of Fenthion Sulfoxide-d6 is characterized by the following structural identifiers:

IdentifierValue
SMILES Notation[2H]C([2H])([2H])OP(=S)(Oc1ccc(c(C)c1)S(=O)C)OC([2H])([2H])[2H]
InChIInChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3/i2D3,3D3
Accurate Mass300.0526

The structure contains a phosphorothioate group, a methylsulfinyl group, and a phenoxy moiety with deuterated methoxy groups .

Physical and Chemical Properties

Physical Properties

Fenthion Sulfoxide-d6 exists as a clear, colorless oil at room temperature . Its physical properties are essential for understanding its behavior in various environments and applications.

PropertyValue
Physical StateClear colorless oil
SolubilitySoluble in chloroform, dichloromethane, DMSO
Storage Conditions2-8°C, protected from air and light
StabilityRequires refrigeration or freezing for long-term storage

Chemical Properties and Reactivity

The chemical properties of Fenthion Sulfoxide-d6 are similar to those of non-deuterated fenthion sulfoxide but with increased stability due to the deuterium labeling. The compound can undergo various chemical reactions typical of organophosphate compounds, including:

  • Oxidation: Can be further oxidized to fenthion sulfone-d6

  • Reduction: Can be reduced back to fenthion-d6 under appropriate conditions

  • Hydrolysis: Susceptible to hydrolysis at the phosphorothioate bond

The deuterium labeling provides a mass shift that is crucial for mass spectrometric identification and quantification in complex matrices.

Synthesis and Production

Synthetic Routes

The synthesis of Fenthion Sulfoxide-d6 involves the incorporation of deuterium into the fenthion molecule, followed by selective oxidation to the sulfoxide form. This process typically employs deuterated reagents and solvents to replace hydrogen atoms with deuterium.

The general synthesis pathway can be outlined as follows:

  • Deuteration of the methoxy groups of fenthion using deuterated reagents

  • Selective oxidation of the thioether group to the sulfoxide

  • Purification through chromatographic techniques

The reaction conditions are carefully controlled, often requiring specific temperatures and pressures to facilitate effective deuteration without affecting other functional groups.

Production Standards

Quality ParameterSpecification
Isotopic PurityMinimum 98% deuterium incorporation
Chemical Purity≥95%
Production StandardISO/IEC 17025 compliance

Applications in Research and Analysis

Reference Standard in Analytical Chemistry

Fenthion Sulfoxide-d6 serves as an essential reference standard in analytical chemistry, particularly for the quantification of fenthion and its metabolites in environmental and biological samples . As an internal standard, it compensates for matrix effects and variations in sample preparation and instrument response.

The compound is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its chemical similarity to the analyte of interest while being distinguishable by mass spectrometry .

Metabolic Pathway Tracing

One of the primary applications of Fenthion Sulfoxide-d6 is in metabolic studies to track the biotransformation of fenthion in biological systems . The deuterium labeling allows researchers to distinguish between native compounds and those derived from labeled precursors.

Research has shown that fenthion undergoes metabolism in multiple species through various pathways:

Metabolic PathwayDescription
OxidationConversion of fenthion to fenthion sulfoxide by cytochrome P450 enzymes
Further OxidationTransformation of fenthion sulfoxide to fenthion sulfone
ReductionReduction of fenthion sulfoxide back to fenthion by aldehyde oxidase

Studies using deuterated standards have demonstrated that fenthion and fenthion sulfoxide are interconvertible in fish and rats through the activities of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase .

Environmental Fate Studies

Fenthion Sulfoxide-d6 plays a crucial role in environmental fate studies of the parent pesticide. These studies have revealed that fenthion sulfoxide is a principal metabolite formed rapidly under environmental conditions, amounting to 33% of recovered radioactivity after the first day in some studies .

Photolysis studies have shown that when fenthion is exposed to light, fenthion sulfoxide forms as a major degradation product through photo-oxidation processes . This understanding of degradation pathways is essential for assessing the environmental impact of fenthion application.

Analytical Methods

Sample Preparation Techniques

The extraction and purification of fenthion and its metabolites, including fenthion sulfoxide, from complex matrices typically employ the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology .

The optimized QuEChERS procedure for fenthion metabolite analysis typically includes:

  • Extraction with acetonitrile

  • Salting out with magnesium sulfate and sodium chloride

  • Dispersive solid-phase extraction (d-SPE) cleanup

  • Analysis by LC-MS/MS

These methods have been validated for various matrices, including brown rice, chili pepper, orange, potato, and soybean .

Chromatographic and Mass Spectrometric Analysis

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the preferred technique for the simultaneous analysis of fenthion and its metabolites, including fenthion sulfoxide .

Typical analytical conditions include:

ParameterCondition
Mobile PhaseWater and methanol containing 0.1% formic acid
Ionization ModePositive electrospray ionization (ESI+)
Detection ModeMultiple reaction monitoring (MRM)
Retention Time2.86 minutes for fenthion sulfoxide
MRM Transitions295.0/280.0 (25 V) and 295.0/232.0 (29 V)

The method has demonstrated good accuracy and precision, with recoveries between 70% and 120% and relative standard deviations ≤15% at various fortification levels .

Supplier InformationDetails
Product CodesTRC-F278012, DRE-C13586510
Package SizesTypically 10 mg
FormatNeat (undiluted)
ExpiryUp to 2028-04-05 (lot dependent)
Storage Requirements2-8°C, protected from air and light

Regulatory Considerations

The purchase and use of Fenthion Sulfoxide-d6 may be subject to regulatory restrictions, and additional documentation may be required to meet relevant regulations . It is classified as a controlled product in some jurisdictions, which may result in additional handling fees and varied lead times for acquisition .

Users should be aware of these regulatory considerations when planning to incorporate Fenthion Sulfoxide-d6 into their research protocols.

Related Compounds in the Fenthion Metabolic Pathway

Fenthion and Its Major Metabolites

Fenthion Sulfoxide-d6 is a deuterated analog of fenthion sulfoxide, which is part of a larger metabolic pathway of the insecticide fenthion. Understanding the relationship between these compounds is essential for comprehensive research.

CompoundMolecular Weight (g/mol)Role in Metabolic Pathway
Fenthion278.33Parent insecticide
Fenthion Oxon262.3Oxygen analog metabolite
Fenthion Sulfoxide294.3Oxidation metabolite
Fenthion Sulfone310.3Further oxidation metabolite
Fenthion Oxon Sulfoxide278.26Combined oxon and sulfoxide metabolite
Fenthion Oxon Sulfone294.26Combined oxon and sulfone metabolite

Each of these metabolites plays a specific role in the environmental fate and toxicological profile of fenthion .

Comparison with Other Deuterated Standards

Other deuterated standards used alongside Fenthion Sulfoxide-d6 in analytical methods include:

Deuterated StandardApplication
Fenthion-d6Parent compound internal standard
Fenthion Sulfone-d6Internal standard for sulfone metabolite
Dimethoate-d6Internal standard for other organophosphate analysis
Linuron-d6Internal standard for pesticide analysis

These standards are often used in combination to provide comprehensive coverage of the analytical method and ensure accurate quantification of all relevant compounds .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator